2,3,4,5-Tetrahydro-1,5-benzoxazepine

Description

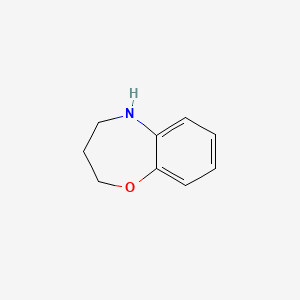

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLJXJSMGIOVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992153 | |

| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-97-6 | |

| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,5-benzoxazepine: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrahydro-1,5-benzoxazepine is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, spectral data, synthesis methodologies, and known pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₁NO, is a foundational structure within the broader class of benzoxazepines.[1] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 7160-97-6 | [2] |

| Appearance | White to yellow to green solid (for related compounds) | Inferred from related structures |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

Detailed spectroscopic data for the parent this compound is not extensively published. However, based on the analysis of its derivatives and fundamental principles of spectroscopy, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The expected chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms and the aromatic ring currents. Conformational dynamics of the seven-membered ring can also affect the appearance of the spectra, potentially leading to broadened signals at room temperature.

-

¹H NMR: The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The methylene protons of the oxazepine ring would likely resonate between δ 2.5 and 4.5 ppm. The N-H proton would give rise to a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The aromatic carbons would have signals in the δ 110-150 ppm region. The aliphatic carbons of the seven-membered ring are expected to resonate in the upfield region of the spectrum.

For the related compound, this compound-3-ol, some NMR data has been reported, which can serve as a reference for predicting the spectra of the parent compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (medium) | N-H stretch | Secondary amine |

| 3100-3000 (strong) | C-H stretch | Aromatic |

| 3000-2850 (medium) | C-H stretch | Aliphatic |

| 1600-1450 (medium) | C=C stretch | Aromatic ring |

| 1250-1020 (strong) | C-N stretch | Aliphatic amine |

| 1320-1000 (strong) | C-O stretch | Ether |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the cleavage of the seven-membered ring, leading to characteristic fragment ions. Studies on related 3-hydroxy derivatives have confirmed the utility of mass spectrometry in structural confirmation.[3]

Synthesis Methodologies

Several synthetic strategies have been developed for the construction of the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes

A common approach to the synthesis of the 1,5-benzoxazepine ring system involves the reaction of an ortho-aminophenol derivative with a suitable three-carbon electrophile.

A representative synthetic scheme for a substituted derivative, this compound-3-ol, involves the reaction of o-nitrophenol with epichlorohydrin, followed by catalytic reduction of the nitro group which facilitates the cyclization to form the benzoxazepine ring.[4]

Caption: General synthesis pathway for a substituted this compound.

More contemporary methods focus on efficiency and sustainability, such as one-pot multicomponent reactions and enzyme-catalyzed cascade reactions.[5][6][7]

Experimental Protocol: Synthesis of this compound-3-ol

-

Step 1: A mixture of o-aminophenol and a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) is stirred at room temperature.

-

Step 2: The mixture is irradiated in a microwave oven.

-

Step 3: Epichlorohydrin is added, and the resulting mixture is subjected to further microwave irradiation.

-

Step 4: After cooling, the solvent is removed, and the residue is extracted and purified to yield the product.

Pharmacological Profile and Biological Significance

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Derivatives of this compound have been investigated for their activity as agonists at nicotinic acetylcholine receptors. This line of research has been particularly fruitful, contributing to the development of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation. While specific IC50 or Ki values for the parent compound are not widely reported, the affinity of various cholinergic drugs for nAChRs has been well-characterized, with agonists like nicotine and acetylcholine exhibiting nanomolar potency.[8]

Other Reported Activities

-

Opioid Analgesia: Early studies explored the potential of this scaffold in the development of opioid analgesics, though the parent compound itself was found to be inactive in analgesic assays.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Some derivatives have shown inhibitory activity against ACE, suggesting potential applications in the management of hypertension.

-

Neuroprotective Effects: Certain compounds related to this scaffold have demonstrated neuroprotective properties in preclinical studies, indicating their potential as leads for the treatment of neurodegenerative diseases.

Caption: Pharmacological relevance of the this compound scaffold.

Safety and Handling

Hazard Statements (inferred from related compounds):

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery. Its unique structural features and demonstrated biological activities, particularly as a modulator of nicotinic acetylcholine receptors, underscore its importance. While further research is needed to fully characterize the physicochemical and pharmacological properties of the parent compound, the existing body of knowledge provides a solid foundation for the future design and synthesis of novel therapeutic agents based on this promising heterocyclic system.

References

- 1. Buy this compound | 7160-97-6 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. The synthesis and mass spectra of 3-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.unitus.it [dspace.unitus.it]

- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

2,3,4,5-Tetrahydro-1,5-benzoxazepine chemical structure and IUPAC name

Introduction

2,3,4,5-Tetrahydro-1,5-benzoxazepine is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its derivatives.[1] Compounds belonging to the benzoxazepine class have shown promise in a range of therapeutic areas, acting as antipsychotics, central nervous system agents, and even exhibiting anti-cancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and a key biological signaling pathway associated with this compound.

Chemical Structure and Nomenclature

The foundational structure of this compound consists of a fully hydrogenated 1,5-oxazepine ring fused to a benzene ring.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical and Spectroscopic Data

Quantitative data for the parent compound is compiled below. Detailed spectroscopic data for the closely related derivative, this compound-3-ol, is provided as a representative example of the scaffold's characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 7160-97-6 | [1] |

| ¹H NMR (400 MHz, CDCl₃) of this compound-3-ol | δ 7.71 (d, J = 8.1 Hz, 1H), 7.43 (t, J = 7.9, 1H), 7.01 (d, J = 8.4 Hz, 1H), 6.93 (t, J = 7.7 Hz, 1H), 4.17 (m, 3H), 3.69 (m, 2H), 3.60 (d, J = 5.6 Hz, 1H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) of this compound-3-ol | δ 151.7, 139.1, 134.6, 125.6, 120.9, 114.8, 69.9, 69.3, 45.3 | [2] |

Experimental Protocols

The synthesis of the benzoxazepine core can be achieved through various routes. A notable and efficient method is the one-step, one-pot reaction from o-aminophenol and epichlorohydrin under microwave irradiation, which has been demonstrated for the synthesis of this compound-3-ol.[2]

Synthesis of this compound-3-ol via Microwave Irradiation

This protocol is adapted from the improved synthesis method described by García-Rubiño et al. (2012).[2]

Objective: To synthesize this compound-3-ol from o-aminophenol and epichlorohydrin in a single step using microwave-assisted organic synthesis.

Materials:

-

o-Aminophenol

-

Epichlorohydrin

-

Microwave synthesis reactor

-

Appropriate solvents for reaction and purification (e.g., ethanol, water/acetonitrile for HPLC)

-

Standard laboratory glassware and purification apparatus (e.g., HPLC)

Procedure:

-

A mixture of o-aminophenol and epichlorohydrin is prepared in a suitable microwave process vial.

-

The vial is securely sealed and placed within the microwave reactor.

-

The reaction mixture is subjected to microwave irradiation at a specified temperature and time to facilitate the cyclization reaction.

-

Upon completion, the reaction vial is cooled to a safe temperature.

-

The resulting crude product mixture is transferred from the vial.

-

The target compound, this compound-3-ol, is then isolated and purified from any side products (such as the isomeric 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine) using High-Performance Liquid Chromatography (HPLC) with a suitable gradient, such as a water/acetonitrile mixture.[2]

-

The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathway

Research into this compound has revealed its activity as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] This discovery was a stepping stone in the development of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[1] Agonist binding to nAChRs, which are ligand-gated ion channels, typically leads to channel opening and a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and the increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades, including the neuroprotective PI3K-Akt pathway.

References

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,5-benzoxazepine: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-tetrahydro-1,5-benzoxazepine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental molecular characteristics, explores synthetic methodologies, and delves into its biological activities, with a focus on its interaction with nicotinic acetylcholine receptors.

Core Molecular Data

This compound is a bicyclic molecule featuring a benzene ring fused to a seven-membered oxazepine ring.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| Monoisotopic Mass | 149.084063974 Da |

Synthesis and Experimental Protocols

The synthesis of the this compound scaffold can be achieved through various chemical strategies. Common approaches include multicomponent reactions, tandem reduction-reactive amination, and metal-free oxidative fluorination.[1] A prevalent traditional method involves the cyclization of o-aminophenol derivatives.[1]

A detailed experimental protocol for the synthesis of a hydroxylated derivative, this compound-3-ol, has been reported and is outlined below as a representative example.

Experimental Protocol: Synthesis of this compound-3-ol

This one-pot reaction involves the microwave-assisted synthesis from o-aminophenol and epichlorohydrin.

Materials:

-

o-aminophenol

-

60% Sodium hydride (NaH) in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Epichlorohydrin

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of o-aminophenol (1.83 mmol) and 60% NaH (1.83 mmol) in anhydrous DMF (6 mL) is stirred at room temperature for 10 minutes.

-

The mixture is then irradiated in a microwave oven at 160 °C for 20 minutes.

-

Epichlorohydrin (1.83 mmol) is added to the reaction mixture.

-

The resulting mixture is subjected to microwave irradiation at 160 °C for an additional 10 minutes.

-

After cooling, the DMF is removed under reduced pressure (in vacuo).

-

The residue is extracted with a mixture of water and dichloromethane.

-

The organic layers are combined and dried over sodium sulfate.

-

The final product is purified from the resulting residue.

This particular synthesis yielded this compound-3-ol as a brownish syrup.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities. While early studies into its potential as an opioid analgesic found it to be inactive, subsequent research has revealed its role as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] This activity is particularly relevant to the development of therapies for smoking cessation and may confer neuroprotective effects.[1] Additionally, some derivatives of this compound have shown potential for angiotensin-converting enzyme (ACE) inhibition, suggesting applications in managing hypertension.[1]

The neuroprotective effects associated with nAChR agonism are believed to be mediated through the activation of intracellular signaling cascades. A key pathway implicated is the PI3K-Akt signaling pathway.

Nicotinic Acetylcholine Receptor Signaling Pathway

The interaction of a this compound derivative (acting as a nAChR agonist) with a nicotinic acetylcholine receptor can initiate a signaling cascade that promotes cell survival and neuroprotection. The workflow for this process can be visualized as follows:

Caption: Agonist binding to nAChR activates the PI3K-Akt pathway, leading to neuroprotection.

This signaling pathway highlights the mechanism by which this compound derivatives can exert their neuroprotective effects, making them promising candidates for further investigation in the context of neurodegenerative diseases.[1]

Applications in Research and Development

The diverse biological activities of this compound derivatives position them as valuable molecules in several areas of research and drug development:

-

Pharmaceutical Development: These compounds are being explored as potential therapeutic agents for conditions such as hypertension and neurodegenerative disorders.[1]

-

Chemical Probes: Their specific interactions with biological targets like nAChRs make them useful as chemical probes for elucidating the mechanisms underlying various diseases.[1]

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives follows a logical progression from starting materials to the final, characterized compound.

Caption: A typical workflow for the synthesis and characterization of benzoxazepine derivatives.

References

The Evolving Landscape of 2,3,4,5-Tetrahydro-1,5-Benzoxazepines: A Technical Guide for Drug Discovery

Abstract

The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile core, intended for researchers, scientists, and professionals in drug development. We will navigate through the synthetic intricacies, delve into the mechanistic underpinnings of their anticancer and neuroprotective properties, and analyze the critical structure-activity relationships that govern their therapeutic potential. This document is designed to be a comprehensive resource, amalgamating established knowledge with recent advancements to empower the rational design of novel therapeutics based on the 1,5-benzoxazepine framework.

The 1,5-Benzoxazepine Core: A Privileged Scaffold in Medicinal Chemistry

The fusion of a benzene ring with a seven-membered oxazepine ring, specifically the 1,5-isomer, gives rise to a three-dimensional structure that has proven to be highly amenable to interaction with a variety of biological targets.[1] This unique arrangement of nitrogen and oxygen atoms within the bicyclic framework contributes to its distinct biological activities when compared to related heterocyclic systems.[1] The tetrahydro- variant, with its increased conformational flexibility, allows for a more nuanced interaction with the binding pockets of proteins, making it a particularly attractive starting point for the development of potent and selective modulators of biological function.

Derivatives of this core have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, antibacterial, antifungal, and neuroprotective agents.[2][3] Furthermore, there is growing evidence to suggest that these compounds can interact with G-protein coupled receptors (GPCRs), opening up avenues for the treatment of neuronal disorders such as Alzheimer's and Parkinson's disease.[4]

Synthetic Strategies: Constructing the 1,5-Benzoxazepine Framework

The synthesis of the this compound core can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the aromatic and heterocyclic rings.

Classical Approach: Cyclization of o-Aminophenol Derivatives

A well-established method for the construction of the 1,5-benzoxazepine ring system involves the cyclization of appropriately substituted o-aminophenol derivatives with suitable electrophilic partners.[1] A representative example is the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepin-3-ol, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepin-3-ol [3]

-

Step 1: Reaction of o-Nitrophenol with Epichlorohydrin. To a solution of o-nitrophenol in a suitable solvent such as acetone, add an equimolar amount of epichlorohydrin and a base, for instance, potassium carbonate. The reaction mixture is refluxed for several hours to yield the corresponding epoxy derivative. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Step 2: Catalytic Reduction. The obtained epoxy derivative is then subjected to catalytic reduction. This is typically achieved by dissolving the compound in a solvent like ethanol and hydrogenating in the presence of a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the benzoxazepine ring.

-

Step 3: Purification. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2,3,4,5-tetrahydro-1,5-benzoxazepin-3-ol.

Modern Approaches: Efficiency and Sustainability

More contemporary synthetic methodologies focus on improving efficiency, atom economy, and environmental friendliness.

-

One-Pot Multienzyme Cascade Reaction: A sustainable approach for the synthesis of tricyclic 1,5-benzoxazepine derivatives involves a one-pot biochemo-multienzyme cascade.[5][6] This method utilizes a combination of lipase and tyrosinase to achieve a tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and tandem intramolecular ring closure.[5][6] This approach minimizes purification steps and offers high atom economy.[5][6]

-

Tandem Reduction-Reductive Amination: This efficient method allows for the synthesis of various alkyl derivatives of tetrahydro-1,5-benzoxazepines.[1]

The choice of synthetic route is a critical decision in the drug discovery process, and a thorough understanding of the available options allows for the strategic design and synthesis of compound libraries for biological screening.

Caption: Overview of synthetic strategies for the 1,5-benzoxazepine core.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives is vast, with significant research focused on their anticancer and neuroprotective effects.

Anticancer Activity: Induction of G2/M Cell Cycle Arrest

Several studies have highlighted the potent anticancer activity of 2,3-dihydro-1,5-benzoxazepine derivatives, particularly against breast cancer cell lines.[7] A key mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.[7]

For instance, the compound 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) has demonstrated potent cytotoxicity against both MCF-7 (benign) and MDA-MB-231 (metastatic) breast cancer cells, with a higher selectivity for MCF-7 cells (IC50 = 15 µM).[7] This compound was found to induce cell cycle arrest in the G2/M phase, a critical checkpoint that prevents cells with damaged DNA from entering mitosis.[7]

While the precise molecular targets are still under investigation for many derivatives, the G2/M checkpoint is primarily regulated by the Cyclin B/CDK1 complex. It is plausible that these benzoxazepine derivatives exert their effect by modulating the activity of this complex, either directly or through upstream signaling pathways.

Caption: Proposed mechanism of G2/M cell cycle arrest by benzoxazepine derivatives.

Some 4,1-benzoxazepine derivatives have been shown to inhibit HER2, a receptor tyrosine kinase that is overexpressed in a subset of breast cancers.[8][9] The compound bozepinib, a (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, is a potent and selective antitumor agent.[8] The most active compound from a recent study, 7c, was found to induce pyroptosis, a form of programmed cell death, by increasing the expression of caspase 1.[9]

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| RS03 | MCF-7 | 15 | G2/M Cell Cycle Arrest | [7] |

| Bozepinib | MCF-7 | 9.71 (analogue 5) | PKR-mediated apoptosis | [8] |

| 7c | Various tumor lines | 0.42-0.86 | Pyroptosis (Caspase 1 increase) | [9] |

Neuroprotective Properties: Targeting Serotonin Receptors

The 1,4-benzoxazepine scaffold has been successfully utilized to develop selective 5-HT1A receptor agonists with significant neuroprotective effects.[10][11] The serotonin 1A (5-HT1A) receptor is a key player in the regulation of mood, anxiety, and cognition, and its modulation is a validated therapeutic strategy for various neurological and psychiatric disorders.

A notable example is Piclozotan (SUN N4057), a 1,4-benzoxazepine derivative that exhibits nanomolar affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and α1-adrenergic receptors.[10] This compound has demonstrated remarkable neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model, a preclinical model of ischemic stroke.[10]

The neuroprotective mechanism of 5-HT1A receptor agonists is multifaceted and is thought to involve the reduction of glutamate excitotoxicity, suppression of neuroinflammation, and promotion of neurogenesis.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The systematic exploration of structure-activity relationships is paramount for the optimization of lead compounds into clinical candidates. For the benzoxazepine scaffold, several key structural features have been identified that influence biological activity.

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity. For anticancer agents, electron-withdrawing groups can influence activity. In the case of bozepinib, the p-nitrobenzenesulfonyl group was found to be crucial for its potent cytotoxic effect.[8]

-

Substitution on the Heterocyclic Ring: Modifications to the seven-membered ring can modulate pharmacokinetic and pharmacodynamic properties. For the neuroprotective 1,4-benzoxazepine derivatives, the nature of the substituent at the 4-position, which connects to the piperidine moiety, is critical for 5-HT1A receptor affinity and selectivity.[10]

-

Stereochemistry: The presence of chiral centers in the benzoxazepine core can lead to stereoisomers with different biological activities. Asymmetric synthesis and chiral separation are therefore important considerations in the development of these compounds.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

-

Elucidation of Molecular Targets: The precise molecular targets for many of the observed biological activities, particularly the anticancer effects, remain to be fully characterized. Target identification studies will be crucial for understanding the mechanism of action and for the development of more selective agents.

-

Exploration of New Therapeutic Areas: The potential for these compounds to modulate GPCRs suggests that their therapeutic applications could extend beyond oncology and neuroprotection to areas such as metabolic and inflammatory diseases.

-

Development of More Efficient and Stereoselective Syntheses: The development of novel synthetic methodologies that allow for the rapid and controlled synthesis of diverse libraries of benzoxazepine derivatives will accelerate the drug discovery process.

References

- 1. Buy this compound | 7160-97-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological activity of novel 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives

An In-Depth Technical Guide on the Biological Activity of Novel 2,3,4,5-Tetrahydro-1,5-benzoxazepine Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a benzene ring fused to a seven-membered ring containing both oxygen and nitrogen atoms.[1][2] Derivatives of this core structure have garnered significant attention from researchers due to their broad and potent pharmacological activities.[3] These compounds serve as versatile building blocks for the synthesis of new therapeutic agents and as chemical probes for exploring the mechanisms of various diseases.[1][2] This guide provides a comprehensive overview of the diverse biological activities of novel this compound derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support researchers and drug development professionals in this field.

Several derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[5][6]

Data Presentation: In Vitro

| Compound/Derivative | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |

| RS03 (4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine) | MCF-7 (Breast) | Cytotoxicity | IC₅₀ | 15 µM | [5] |

| RS03 | MDA-MB-231 (Breast) | Cytotoxicity | - | Potent | [5] |

| RS12 (2,2,4-trimethyl-2,3-dihydrobenzoxazepine) | MCF-7 (Breast) | Cytotoxicity | - | Potent | [5] |

| RS12 | MDA-MB-231 (Breast) | Cytotoxicity | - | Potent | [5] |

| Compounds 9, 10, 11, 13 | A549, HeLa, Caco-2, MCF-7 | Antiproliferative (MTT) | IC₅₀ | 0.003 - 209.46 µg/mL | [4] |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 (Breast) | Antiproliferative | IC₅₀ | 0.67 ± 0.18 µM | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test benzoxazepine derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control, such as cisplatin, is also included.[4]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualization: Anticancer Mechanism and Assay Workflow

The anticancer activity of some benzoxazepine derivatives involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be triggered by cytotoxic compounds.

References

- 1. Buy this compound | 7160-97-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of the 2,3,4,5-Tetrahydro-1,5-benzoxazepine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This bicyclic system, comprised of a benzene ring fused to a seven-membered oxazepine ring, serves as a versatile template for the design and development of novel therapeutic agents targeting a range of pathological conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this scaffold, including its synthesis, key biological activities, and the underlying mechanisms of action.

Diverse Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas. These include anticancer, anticonvulsant, and neuroprotective effects, among others.

Anticancer Activity

Several studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Activity | Reference |

| RS03 | MCF-7 (Breast) | IC50 = 15 µM | [1] |

| RS12 | MCF-7 (Breast) | Potent Cytotoxicity | [1] |

| RS03 | MDA-MB-231 (Breast) | Potent Cytotoxicity | [1] |

| RS12 | MDA-MB-231 (Breast) | Potent Cytotoxicity | [1] |

| Compound 9 | HeLa (Cervical) | IC50 = 0.85 µg/mL | [2] |

| Compound 10 | HeLa (Cervical) | IC50 = 4.36 µg/mL | [2] |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (28) | MCF-7 (Breast) | IC50 = 0.67 µM | [3] |

Anticonvulsant Activity

A significant area of investigation for this scaffold is in the development of novel anticonvulsant agents. Derivatives have shown efficacy in preclinical models of epilepsy, with a proposed mechanism involving the modulation of the GABAergic system.

Table 2: Anticonvulsant Activity of this compound and Related Derivatives

| Compound ID | Animal Model | Test | ED50 | Protective Index (PI) | Reference |

| 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e) | Mouse | MES | 39.4 mg/kg | 10.0 | [4] |

| 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one (4f) | Mouse | MES | 20.4 mg/kg | 20.1 | [4] |

| 1,3,4,5-tetrahydro-6-heptyloxy-2H-1-benzazepin-2-one (4e) | Mouse | scPTZ | 64.4 mg/kg | 2.6 | [4] |

| 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivative (4) | Mouse | MES | 26.4 mg/kg | 3.2 | [5] |

| 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one Derivative (4) | Mouse | scPTZ | 40.2 mg/kg | 2.1 | [5] |

Neuroprotective Effects

The neuroprotective potential of the this compound scaffold is an emerging area of interest. Studies suggest that these compounds may protect neuronal cells from damage by mitigating oxidative stress and mitochondrial dysfunction.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the this compound scaffold involves the reaction of o-aminophenol with a suitable three-carbon synthon. One common approach is the reaction of an o-aminophenol with an epoxide, such as epichlorohydrin, followed by cyclization.[6] Another versatile method is the multicomponent, one-pot synthesis from readily available starting materials.[7]

General Procedure for the Synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepin-3-ol:

-

To a solution of o-nitrophenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide) and epichlorohydrin.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting epoxy derivative is then subjected to catalytic reduction (e.g., using palladium on activated charcoal) in a suitable solvent under a hydrogen atmosphere.[6]

-

The reduction of the nitro group to an amine is followed by intramolecular cyclization to yield the 2,3,4,5-tetrahydro-1,5-benzoxazepin-3-ol scaffold.

-

The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol for MTT Assay on MCF-7 and MDA-MB-231 cells:

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anticonvulsant Activity Assessment

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol for MES Test:

-

Animals: Use male albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

-

Drug Administration: Administer the test compound or vehicle (e.g., saline, Tween 80 suspension) intraperitoneally (i.p.) or orally (p.o.). A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

-

Electroshock Induction: At the time of peak effect of the drug (typically 30-60 minutes after i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes using a convulsiometer.[3][8]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.[9]

-

Data Analysis: The ED50 (the dose of the drug that protects 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.

The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for absence seizures.

Protocol for scPTZ Test:

-

Animals and Drug Administration: Similar to the MES test, use male albino mice and administer the test compound, vehicle, or a positive control (e.g., ethosuximide).

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[10]

-

Observation: Immediately after PTZ injection, place the mice in individual observation chambers and observe them for 30 minutes for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs, jaw, and vibrissae).[10]

-

Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered the criterion for protection.

-

Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.

The rotarod test is used to assess the motor coordination and potential neurological deficits (neurotoxicity) of the test compounds.

Protocol for Rotarod Test:

-

Apparatus: Use a rotarod apparatus consisting of a rotating rod (e.g., 3 cm in diameter) with adjustable speed.

-

Training: Before the test, train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).

-

Test Procedure: On the test day, administer the test compound or vehicle. At the time of peak drug effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[11][12]

-

Measurement: Record the time each mouse remains on the rod. The latency to fall off the rod is the measured parameter.

-

Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment or neurotoxicity. The TD50 (the dose that causes 50% of the animals to fail the test) can be determined.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Apoptosis Signaling Pathway

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.

Anticonvulsant Activity: GABAergic Signaling Pathway

The anticonvulsant properties of these compounds are thought to be mediated, at least in part, by enhancing GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

Caption: Proposed mechanism of anticonvulsant action via modulation of the GABAergic synapse.

Neuroprotective Effects: Mitigation of Oxidative Stress and Mitochondrial Dysfunction

Neurodegenerative diseases are often associated with increased oxidative stress and mitochondrial damage. This compound derivatives may exert their neuroprotective effects by scavenging reactive oxygen species (ROS) and preserving mitochondrial integrity.

Caption: Proposed neuroprotective mechanism through mitigation of oxidative stress and mitochondrial dysfunction.

Conclusion

The this compound scaffold represents a highly promising framework in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this versatile scaffold in addressing unmet medical needs. Future research should focus on elucidating the precise molecular targets and further optimizing the structure-activity relationships to develop potent and selective clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. youtube.com [youtube.com]

- 4. Oxidative stress and mitochondrial dysfunction in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Rotarod-Test for Mice [protocols.io]

- 12. media.jax.org [media.jax.org]

An In-Depth Technical Guide to the Mechanism of Action Theories of 2,3,4,5-Tetrahydro-1,5-benzoxazepines

Introduction: The Therapeutic Potential of the 2,3,4,5-Tetrahydro-1,5-benzoxazepine Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a seven-membered oxazepine ring, provides a versatile framework for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of applications, including the treatment of cardiovascular diseases and central nervous system (CNS) disorders.[1] The inherent structural features of the benzoxazepine nucleus allow for three-dimensional diversity, enabling tailored interactions with various biological targets. This guide will provide an in-depth exploration of the primary mechanistic theories surrounding the action of this compound derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: Angiotensin-Converting Enzyme (ACE) Inhibition - A Vasodilatory Hypothesis

A prominent theory for the mechanism of action of certain this compound derivatives is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Supporting Evidence and Structure-Activity Relationships (SAR)

Early research into the therapeutic potential of this scaffold identified potent in vitro and in vivo ACE inhibitory activity in a series of (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acids.[2][3][4][5] These studies highlighted key structural features necessary for potent ACE inhibition. The presence of a carboxylic acid group, which can chelate the zinc ion in the active site of ACE, is a critical determinant of activity. The stereochemistry at the 3-position and the nature of the substituent on the amino group also significantly influence the inhibitory potency and duration of action. Specifically, derivatives with an (S)-ω-amino-1-carboxyalkylamino group at the 3-position have demonstrated prolonged ACE inhibitory effects.[2]

| Compound Series | Key Structural Feature | Observed Activity | Reference |

| (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acids | (S)-ω-amino-1-carboxyalkylamino at C3 | Potent in vitro and in vivo ACE inhibition | [2] |

| (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acids | Thiazepine core (sulfur analog) | Potent ACE inhibitors | [2] |

Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of ACE inhibitory activity is crucial for validating this mechanistic theory. A common and reliable method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare a solution of HHL in the same buffer.

-

Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microcentrifuge tube, add a pre-determined amount of the ACE solution.

-

Add the test compound solution at various concentrations. A control with solvent only should be included.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL solution and incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed with an organic solvent, typically ethyl acetate.

-

Centrifuge to separate the layers.

-

-

Quantification:

-

Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway Diagram: The Renin-Angiotensin System

Caption: The Renin-Angiotensin System and the inhibitory action of this compound derivatives on ACE.

Part 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation - A Neuromodulatory Perspective

Another compelling theory posits that certain this compound derivatives act as modulators of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of cognitive and physiological processes. Modulation of these receptors can have profound effects on neurotransmission.

Theoretical Framework and Potential Subtype Selectivity

While direct evidence for the interaction of 2,3,4,5-tetrahydro-1,5-benzoxazepines with nAChRs is still emerging, the structural similarity of some derivatives to known nAChR ligands suggests this as a plausible mechanism. Depending on the substitution pattern, these compounds could act as agonists, antagonists, or allosteric modulators at different nAChR subtypes. For instance, agonism at α4β2 nAChRs is associated with cognitive enhancement, while antagonism at certain subtypes could be relevant for smoking cessation therapies.

Experimental Protocol: In Vitro nAChR Functional Assay using Calcium Imaging

A widely used method to assess the functional activity of nAChR modulators is through calcium imaging in cell lines expressing specific nAChR subtypes.

Principle: Activation of nAChRs, which are permeable to Ca²⁺, leads to an influx of calcium ions, causing an increase in intracellular calcium concentration. This change can be monitored using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., SH-SY5Y, HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

-

Plate the cells in a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Compound Application:

-

Prepare serial dilutions of the test this compound derivative.

-

For agonist testing, add the test compound directly to the cells.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader or a fluorescence microscope to measure the change in fluorescence intensity over time.

-

The increase in fluorescence is proportional to the increase in intracellular calcium.

-

-

Data Analysis:

-

For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

For antagonists, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC50.

-

Signaling Pathway Diagram: nAChR-Mediated Calcium Influx

Caption: Agonistic action of a this compound derivative at a nicotinic acetylcholine receptor, leading to calcium influx.

Part 3: Histamine H3 Receptor Antagonism - A CNS-Targeted Approach

A third promising mechanistic theory involves the antagonism of the histamine H3 receptor (H3R) by this compound derivatives. The H3R is a G-protein coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons in the CNS. Antagonism of H3Rs enhances the release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which can lead to improved cognitive function and wakefulness.

Supporting Evidence and SAR

Preliminary studies have explored the potential of 1,5-benzoxazepine derivatives as H3R antagonists.[6][7] The rigidified benzoxazepine scaffold is thought to mimic the flexible 3-aminopropyloxy linker present in many known H3R antagonists. Further evidence comes from a patent disclosing benzazepine derivatives with potent H3R antagonist activity, with some compounds exhibiting IC50 values in the low nanomolar range.[8] The structure-activity relationship for this class of compounds suggests that the nature and length of the side chain attached to the benzoxazepine nitrogen are crucial for H3R affinity.

| Compound Series | Target | Activity | Reference |

| 1,5-Benzoxazepine derivatives | Histamine H3 Receptor | Antagonist/Inverse Agonist | [6][7] |

| Benzazepine derivatives | Histamine H3 Receptor | Antagonists (IC50 ~1 nM) | [8] |

Experimental Protocol: Radioligand Binding Assay for H3R

To determine the binding affinity of the compounds for the H3R, a radioligand competition binding assay is the gold standard.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the H3R.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line (e.g., HEK293, CHO) stably expressing the human H3R.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable H3R radioligand (e.g., [³H]-Nα-methylhistamine).

-

Add the test this compound derivative at various concentrations.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3R ligand).

-

-

Incubation and Filtration:

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Signaling Pathway Diagram: H3R Antagonism and Neurotransmitter Release

Caption: Antagonism of the histamine H3 receptor by a this compound derivative, leading to increased neurotransmitter release.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The current body of evidence points towards at least three distinct, yet not mutually exclusive, mechanistic theories: ACE inhibition, nAChR modulation, and H3R antagonism. The ACE inhibitory properties of certain derivatives are the most well-documented, with clear structure-activity relationships established. The theories involving nAChRs and H3Rs, while supported by preliminary data and structural analogies, require further rigorous investigation to fully elucidate the specific subtypes involved and the nature of the molecular interactions.

Future research should focus on the synthesis of focused libraries of this compound derivatives to systematically probe the structure-activity relationships for each of these targets. The application of the detailed experimental protocols outlined in this guide will be instrumental in generating robust and comparable data. Furthermore, in vivo studies in relevant animal models will be essential to validate the therapeutic potential of compounds identified through these in vitro screening funnels. A deeper understanding of the polypharmacology of this scaffold may also reveal synergistic effects that could be harnessed for the treatment of complex multifactorial diseases.

References

- 1. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Derivatives. II [jstage.jst.go.jp]

- 3. Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Derivatives. I [jstage.jst.go.jp]

- 4. Synthesis and angiotensin converting enzyme inhibitory activity of 1,5-benzothiazepine and 1,5-benzoxazepine derivatives. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and angiotensin converting enzyme inhibitory activity of 1,5-benzothiazepine and 1,5-benzoxazepine derivatives. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,3,4,5-Tetrahydro-1,5-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 2,3,4,5-tetrahydro-1,5-benzoxazepine has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound class, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in future drug discovery and development efforts.

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of this compound have shown significant potential as inhibitors of angiotensin-converting enzyme (ACE), a key regulator of blood pressure, making them attractive candidates for the development of novel antihypertensive agents.

Quantitative Data: ACE Inhibitory Activity

Structure-activity relationship (SAR) studies on a series of (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acid derivatives have revealed potent ACE inhibitory activity. The in vitro efficacy of these compounds, expressed as the concentration required for 50% inhibition (IC50), is summarized below.

| Compound ID | Structure | IC50 (nM) |

| 5a | R = H | 160 |

| 5b | R = CH3 | 28 |

| 5c | R = CH2CH2COOH | 4.6 |

| 5d | R = (CH2)8NH2 | 1.8 |

Data sourced from Itoh et al., Chem. Pharm. Bull. 34, 1128 (1986).

Experimental Protocol: In Vitro ACE Inhibition Assay

The ACE inhibitory activity of the this compound derivatives was determined using a modified spectrophotometric method.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 8.3) containing 0.3 M NaCl

-

Test compounds dissolved in DMSO

-

Ethyl acetate

-

1 N HCl

-

Cyanuric chloride/dioxane solution

Procedure:

-

A solution of ACE in the assay buffer is pre-incubated with various concentrations of the test compound for 5 minutes at 37°C.

-

The substrate HHL is added to initiate the enzymatic reaction, and the mixture is incubated for 30 minutes at 37°C.

-

The reaction is terminated by the addition of 1 N HCl.

-

The hippuric acid formed is extracted with ethyl acetate.

-

The ethyl acetate layer is separated and evaporated to dryness.

-

The residue is dissolved in water, and a cyanuric chloride/dioxane solution is added to develop a colorimetric signal.

-

The absorbance is measured at 382 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of 2,3-dihydro-1,5-benzoxazepine derivatives as antimicrobial and antifungal agents, demonstrating activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of several 2,3-dihydro-1,5-benzoxazepine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Compound ID | R1 | R2 | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1 | 2,2-dimethyl | 4-[(E)-2-(4-methylphenyl)ethenyl] | >2000 | 1000 | 500 |

| 3 | 2,2-dimethyl | 4-[(E)-2-(2-chlorophenyl)ethenyl] | 250 | 500 | 250 |

| 6 | 2,2-dimethyl | 4-[(E)-2-(4-methoxyphenyl)ethenyl] | 1000 | 500 | 500 |

| 12 | 2,2,4-trimethyl | - | 500 | 125 | 250 |

Data sourced from Odame et al., Arch Microbiol. 2022;205(1):39 and Odame et al., Pharmaceutical Fronts. 2025.[1][2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculums adjusted to a concentration of 5 x 10^5 CFU/mL

-

Test compounds serially diluted in the appropriate broth

-

96-well microtiter plates

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the respective broth in a 96-well plate.

-

An equal volume of the standardized microbial inoculum is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G-Protein Coupled Receptor (GPCR) Modulation

While direct quantitative data for this compound derivatives on specific GPCRs is still emerging, the broader class of benzazepines has shown affinity for various GPCRs, suggesting a promising avenue for investigation. For instance, certain bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have demonstrated high affinity for 5-HT1A and α2-adrenoceptors.[3] This indicates that the 1,5-benzoxazepine scaffold may also interact with these or other GPCRs, which are implicated in a multitude of neurological and psychiatric disorders.

Logical Relationship for GPCR Screening

A logical workflow for screening this compound derivatives against a panel of GPCRs would involve initial binding assays followed by functional assays for promising candidates.

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The inhibition of PARP-1 is a validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. While direct evidence for this compound derivatives as PARP-1 inhibitors is currently limited, structurally related benzazepine derivatives have been explored for this target. For example, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors, with one compound exhibiting an IC50 of 19.24 nM.[4] This suggests that the benzoxazepine core could be a viable scaffold for the design of novel PARP-1 inhibitors.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks. Upon DNA damage, PARP-1 is recruited to the site and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

The potential for this compound derivatives to act as agonists at nicotinic acetylcholine receptors (nAChRs) is an area of interest for the development of therapeutics for neurological and psychiatric conditions, including cognitive disorders and addiction. While specific data for this scaffold is scarce, the structural similarities to other known nAChR modulators warrant further investigation.

Signaling Pathway: nAChR Activation

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, such as acetylcholine or a synthetic analog, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and subsequent activation of downstream signaling pathways, including neurotransmitter release and gene expression changes.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents targeting a range of diseases. The existing data strongly support its potential as a source of ACE inhibitors and antimicrobial agents. Furthermore, preliminary evidence and structural similarities to known active compounds suggest that this scaffold is a promising starting point for the discovery of modulators of GPCRs, PARP-1, and nAChRs. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in these exciting therapeutic areas. Future work should focus on expanding the structure-activity relationship studies and conducting comprehensive in vivo evaluations to validate the therapeutic potential of this promising class of compounds.

References

- 1. Antifungal synergistic effects and anti-biofilm formation activities of some bioactive 2,3-dihydro-1,5-benzoxazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,5-Tetrahydro-1,5-benzoxazepine structure-activity relationship (SAR) studies

Beginning Research on Benzoxazepines

I'm now fully immersed in the hunt for SAR studies on 2,3,4,5-tetrahydro-1,5-benzoxazepines. My immediate aim is to pinpoint instances where quantitative biological data, especially IC50 values, have been reported for these compounds. This will form the foundation for further analysis.

Digging Deeper into Bioassays

I'm now expanding my search to uncover detailed experimental protocols linked to the quantitative data. I'm particularly interested in materials, methods, and the specific assay conditions used in these SAR studies. Simultaneously, I'm trying to identify any elucidated signaling pathways or mechanisms of action, this is going well so far.

Gathering Literature Review

I've made a good initial sweep of the literature. Found some valuable review articles and primary research focused on 2,3,4,5-tetrahydro-1,5-benzoxazepines and their close chemical relatives, including 1,4-benzoxazepines and 1,5-benzothiazepines. This provides a solid launchpad for deeper exploration.

Extracting Quantitative Data

I'm now diving deeper into the discovered literature. While a broad overview is clear, specific SAR data for 2,3,4,5-tetrahydro-1,5-benzoxazepines is still elusive. I've noted a lack of detailed quantitative studies, especially those with comprehensive tabular data. This means extracting the exact experimental protocols from the papers becomes a priority, to provide a deeper understanding of the biological activity and SAR. I'm focusing my attention now on their 5-HT receptor ligand activity and anticancer properties.

Evaluating Search Results

I've been poring over the search results, and they're proving to be quite fruitful. Especially the anticancer activity of those benzoxazepine derivatives! I've pinned down a study offering specific IC50 values. I'm now exploring the implications.

Digging Deeper into Findings

I'm now focusing on 2,3-dihydro-1,5-benzoxazepine derivatives, specifically RS03 and RS12, after discovering IC50 values against MCF-7 and MDA-MB-231. The most active compound, RS03, showed a 15 µM IC50 against MCF-7 cells, and the study indicates G2/M cell cycle arrest. I also noted the use of MTT assays for cytotoxicity. However, quantitative SAR data for tetrahydro analogues is still elusive. I'm prioritizing SAR tables, aiming for both anticancer and 5-HT receptor data, but detailed experimental protocols remain a challenge.

Prioritizing Missing Data

I'm now zeroing in on the gaps in my current dataset. I'm prioritizing the search for detailed SAR tables - specifically the anticancer and 5-HT receptor data I need - for 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, since I've already uncovered some valuable information on related compounds like RS03 and RS12. I'm also attempting to pin down the elusive experimental protocols from the studies I've identified, which is crucial for evaluating their methodologies, and I am still trying to locate information on the signaling pathways involved in anticancer activity.

Reviewing Relevant Literature

I've been looking into the anticancer potential of compounds similar to the target benzoxazepines. Early searches paid off, highlighting the promising anticancer effects of 2,3-dihydro-1,5-benzoxazepines. I've now found a significant study to analyze, which could provide crucial insights for this investigation.

Deepening the Investigation

I'm now diving into the specifics of the Odame et al. (2021) study. It's providing IC50 data for similar compounds and mentioning G2/M arrest. Compound RS03 shows an IC50 of 15 µM against MCF-7 cells, a promising data point. I've also gathered MTT assay protocols and info on the G2/M pathway. While anticancer data exists for related compounds, I still need a clear SAR table for the target scaffold and quantitative data on 5-HT receptor activity. Broadening the search is the next step.

Refining Search Parameters